molecular formula C17H17NO4 B326454 Ethyl 4-[(phenoxyacetyl)amino]benzoate

Ethyl 4-[(phenoxyacetyl)amino]benzoate

Cat. No.: B326454
M. Wt: 299.32 g/mol
InChI Key: ZPIBNJSEYKTXBJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenoxyacetyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position and a phenoxyacetyl-substituted amino group at the para position of the aromatic ring.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 4-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-2-21-17(20)13-8-10-14(11-9-13)18-16(19)12-22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)

InChI Key

ZPIBNJSEYKTXBJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs of ethyl 4-[(phenoxyacetyl)amino]benzoate, their substituents, molecular weights, and biological/physical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-Fluorobenzoyl C₁₆H₁₄FNO₃ 287.29 Inhibitor screening, high lipophilicity
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-Bromophenylacetyl C₁₇H₁₆BrNO₃ 378.22 Intermediate in drug discovery
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl C₁₂H₁₆N₂O₂S 264.33 Anticancer activity (26% inhibition at 100 μM)
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Hydrazinylcarbonothioyl C₁₀H₁₂N₄O₂S 252.29 Reduced anticancer efficacy at higher doses
Ethyl 4-([(2,4-dichlorophenoxy)acetyl]amino)benzoate 2,4-Dichlorophenoxyacetyl C₁₇H₁₅Cl₂NO₄ 376.21 Herbicide/pesticide precursor
Ethyl 4-(dimethylamino)benzoate Dimethylamino C₁₁H₁₅NO₂ 193.24 High reactivity in resin polymerization
Ethoxylated ethyl 4-aminobenzoate Ethoxylated amino C₅₉H₁₁₁NO₂₇ 1266.6 Enhanced solubility, cosmetic applications

Physicochemical Properties

  • Solubility: Ethoxylated derivatives (e.g., ethoxylated ethyl 4-aminobenzoate) exhibit improved water solubility (>99% purity, yellow viscous liquid) due to ethylene oxide grafting .
  • Lipophilicity : Fluorinated or halogenated analogs (e.g., 4-fluorobenzoyl or 4-bromophenylacetyl derivatives) show increased logP values, favoring blood-brain barrier penetration in drug design .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Substituents like fluorine or bromine enhance binding to hydrophobic enzyme pockets (e.g., aquaporins or kinases) .
  • Steric Effects: Bulky groups (e.g., 2,4-dichlorophenoxy) reduce metabolic stability but improve target specificity in agrochemicals .

Key Research Findings

  • Limitations : Thiosemicarbazide derivatives face challenges in dose-response consistency, necessitating formulation optimization .
  • Industrial Applications: Ethyl 4-(dimethylamino)benzoate’s superior performance in resin cements highlights its utility in dental materials .

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